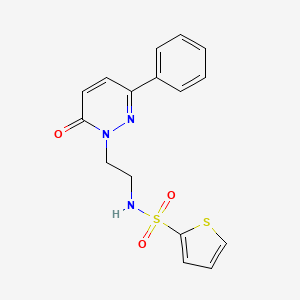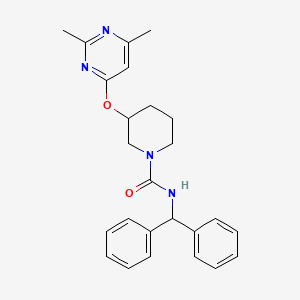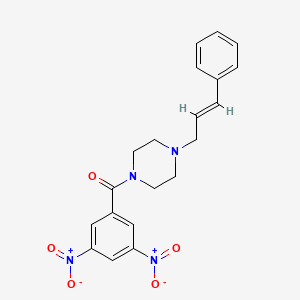
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: is a complex organic compound with the molecular formula C20H20N4O5 and a molecular weight of 396.4 g/mol . This compound features a piperazine ring substituted with a 3,5-dinitrophenyl group and a 3-phenylprop-2-enyl group, making it a molecule of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes:
Piperazine Substitution: The attachment of the piperazine ring to the dinitrophenyl group.
Alkylation: The addition of the 3-phenylprop-2-enyl group to the piperazine ring.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: can be compared with similar compounds such as:
- 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperidine ketone
- 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)morpholine ketone
These compounds share similar structural features but differ in the heterocyclic ring (piperazine, piperidine, morpholine).
Propiedades
IUPAC Name |
(3,5-dinitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-20(17-13-18(23(26)27)15-19(14-17)24(28)29)22-11-9-21(10-12-22)8-4-7-16-5-2-1-3-6-16/h1-7,13-15H,8-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSIRIJOVFCKTL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
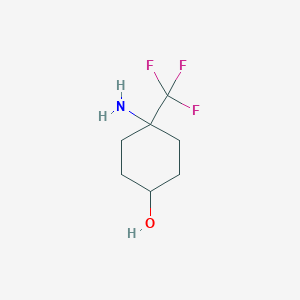
![1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2463395.png)

![10-[(2-hydroxyethyl)amino]-13H-5,11,12-triazatetraphen-13-one](/img/structure/B2463397.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)
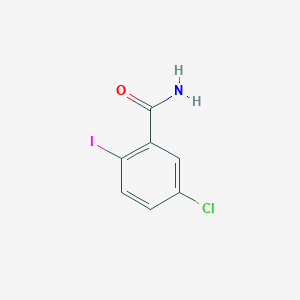
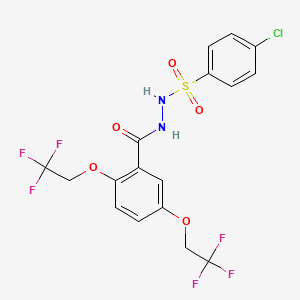
![ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2463406.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463407.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2463408.png)
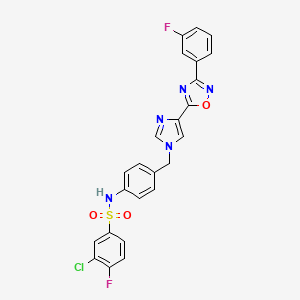
![Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]-](/img/structure/B2463411.png)
